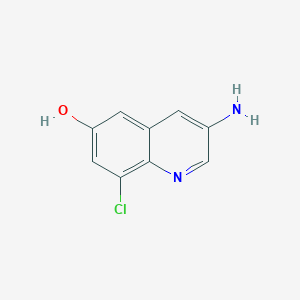
3-Amino-8-chloroquinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-8-chloroquinolin-6-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties . This compound has a molecular formula of C9H7ClN2O and a molecular weight of 194.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-chloroquinolin-6-ol can be achieved through various classical and modern synthetic methods. Some of the well-known classical methods include the Skraup, Doebner von Miller, and Combes procedures . Modern methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Industrial Production Methods
. These methods ensure the compound is produced in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-8-chloroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
Scientific Research Applications
3-Amino-8-chloroquinolin-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an antimicrobial and antimalarial agent.
Medicine: Research indicates its potential use in developing anticancer drugs.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-8-chloroquinolin-6-ol involves its interaction with various molecular targets and pathways. For instance, it may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function . In cancer cells, it may induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-8-chloroquinolin-6-ol include:
7-Chloroquinoline: Known for its antimalarial activity.
8-Aminoquinoline: Used in the treatment of malaria.
5-Chloroquinolin-8-ol: Used in scientific research for its antimicrobial properties.
Uniqueness
What sets this compound apart is its unique combination of an amino group and a chloro group on the quinoline ring, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
3-amino-8-chloroquinolin-6-ol |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-7(13)2-5-1-6(11)4-12-9(5)8/h1-4,13H,11H2 |
InChI Key |
UZBJIGXOLWSMCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















